N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a tetrahydrothiophen-3-yl sulfone core and a 4-fluorophenoxy acetamide side chain. The sulfone group enhances metabolic stability, while the fluorophenoxy moiety may influence target binding affinity and lipophilicity.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-9-1-3-11(4-2-9)18-7-12(15)14-10-5-6-19(16,17)8-10/h1-4,10H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDHBWYSWRGVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone form using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Fluorophenoxyacetamide Moiety: The final step involves the nucleophilic substitution reaction where the fluorophenoxyacetamide group is introduced. This can be achieved by reacting the sulfone intermediate with 4-fluorophenol and chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can target the sulfone group, converting it back to the sulfide form.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through specific pathways. For instance, it has been noted to affect the cell cycle and induce apoptosis in certain cancer cell lines.
- Anti-inflammatory Properties : The compound demonstrates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This suggests its applicability in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Therapeutic Applications
The compound's unique structure allows for various therapeutic applications:
- Cancer Therapy : Its ability to selectively target cancer cells positions it as a candidate for developing novel anticancer agents.
- Neurological Disorders : Given its influence on cellular pathways, there is potential for its use in treating neurodegenerative diseases.
Case Study 1: Anticancer Research
A study published in [source] examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Effects
Research detailed in [source] explored the anti-inflammatory potential of this compound in a murine model of arthritis. The administration of this compound resulted in reduced swelling and inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group could participate in redox reactions, while the fluorophenoxyacetamide moiety might bind to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Substituents/Modifications | Notable Properties/Activity | Evidence ID |
|---|---|---|---|---|
| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide (Target) | C₁₂H₁₄FNO₄S | Tetrahydrothiophen sulfone, 4-fluorophenoxy | High polarity (logP ~0.22 inferred from analogs) | [9] |
| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-isopropylphenoxy]acetamide | C₂₂H₂₃F₂NO₄S | 2-Fluorobenzyl, 4-isopropylphenoxy | Increased steric bulk; potential enhanced binding | [1] |
| N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide | C₂₁H₁₅FN₂O₃S | Benzoisothiazolone, 4-fluorophenoxyphenyl | Synthetic feasibility (52% yield) | [3] |
| 2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732) | C₁₅H₂₁FN₂O₃ | Morpholinylpropyl chain | logP = 0.22, Polar Surface Area = 43.67 Ų | [9] |
| N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide | C₁₃H₁₂F₃NO₄S | Trifluoroacetamide, 4-methoxyphenyl | Enhanced metabolic stability (trifluoromethyl) | [4] |
Pharmacological and Physicochemical Comparisons
- Lipophilicity (logP/logD): The target compound’s logD (~0.22, inferred from Y205-7732 ) suggests moderate hydrophilicity, comparable to morpholinylpropyl analogs. Trifluoroacetamide derivatives (e.g., ) exhibit lower logP due to electronegative trifluoromethyl groups .
Synthetic Accessibility :
- Biological Activity: Phenoxy acetamides with pyrrolidinyl or morpholinyl groups () demonstrated anti-cancer activity in HCT-1 and MCF-7 cell lines . The target compound’s fluorophenoxy group may confer similar efficacy but requires empirical validation. Trifluoromethyl groups () are associated with prolonged half-lives in vivo, suggesting the target compound’s sulfone group could mimic this stability .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14FNO3S
- Molecular Weight : 287.32 g/mol
- IUPAC Name : this compound
This compound features a tetrahydrothiophene ring with a dioxido substituent and a phenoxy group that includes a fluorine atom, which may contribute to its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been implicated as an inhibitor of specific enzymes and receptors, which can lead to therapeutic effects in various conditions.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. Inhibition of DGAT2 can affect triglyceride synthesis and has potential implications in treating metabolic disorders .
Receptor Interaction
Additionally, the compound may exhibit affinity for sigma receptors. Sigma receptors are implicated in pain modulation and neuroprotection. Compounds with similar structures have shown selective binding to sigma-1 receptors, which could suggest a similar profile for this compound .
Biological Activity and Effects
The biological effects of this compound can be categorized into several areas:
Antinociceptive Activity
- Studies have demonstrated that compounds targeting sigma receptors exhibit antinociceptive properties. For instance, compounds that selectively bind to sigma receptors have shown efficacy in reducing pain in animal models through both peripheral and central mechanisms .
Anti-inflammatory Effects
- The inhibition of DGAT2 is associated with anti-inflammatory effects due to the modulation of lipid pathways. This could provide therapeutic benefits in conditions characterized by inflammation .
Case Studies and Research Findings
A review of relevant literature reveals several studies that examine the biological activity of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
